molecular formula C12H12N2 B3289065 6,6'-Dimethyl-3,3'-bipyridine CAS No. 85484-42-0

6,6'-Dimethyl-3,3'-bipyridine

Cat. No.: B3289065
CAS No.: 85484-42-0
M. Wt: 184.24 g/mol
InChI Key: FLJBPXKTLWYFLG-UHFFFAOYSA-N
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Description

6,6’-Dimethyl-3,3’-bipyridine is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The presence of methyl groups at the 6 and 6’ positions of the bipyridine structure enhances its chemical properties, making it a valuable ligand in coordination chemistry and various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dimethyl-3,3’-bipyridine typically involves the homocoupling of 4-bromo-2,6-dimethylpyridine. This reaction is catalyzed by nickel complexes such as NiBr₂(PPh₃)₂ in the presence of zinc powder and tetraethylammonium iodide. The reaction is carried out under mild conditions, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production methods for 6,6’-Dimethyl-3,3’-bipyridine are not extensively documented. the principles of homocoupling reactions and the use of nickel catalysts can be scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is essential for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6,6’-Dimethyl-3,3’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include bipyridinium salts, reduced bipyridine derivatives, and various substituted bipyridines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,6’-Dimethyl-3,3’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as donor sites, forming stable complexes with metal centers. These complexes can participate in various catalytic processes, redox reactions, and molecular recognition events.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-Dimethyl-3,3’-bipyridine is unique due to the specific positioning of the methyl groups, which influences its electronic and steric properties. This uniqueness makes it a valuable ligand for designing metal complexes with specific functionalities and applications .

Properties

IUPAC Name

2-methyl-5-(6-methylpyridin-3-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-3-5-11(7-13-9)12-6-4-10(2)14-8-12/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJBPXKTLWYFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=CN=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-methyl-pyridine (1.37 g, 8 mmol), Pd(OAc)2 (90 mg, 0.4 mmol), K2CO3 (1.10 g, 8 mmol), tetra-n-butylammonium bromide (1.29 g, 4 mmol) in DMF (0.9 mL)/H2O (0.35 mL) was stirred at 115° C. under argon for 2 minutes. Isopropanol (480 mg, 8 mmol) was added. After stirring for 48 h, the reaction mixture was allowed to cool down to room temperature. The mixture was added water and ether, and the organic phase was separated, washed with brine, and dried over anhydrous Na2SO4. The solvent was then evaporated under reduced pressure and the residue was purified by silica gel column chromatography to afford the desired product as white crystals (0.377 g, 51%): 1H NMR (500 MHz, C6D6) δ 8.71 (d, J=1.5 Hz, 2H), 7.18 (dd, J=8.0 Hz, 2.5 Hz, 2H), 6.66 (d, J=8.0 Hz, 2H), 2.45 (s, 6H).
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
catalyst
Reaction Step One
Name
Quantity
0.9 mL
Type
solvent
Reaction Step One
Quantity
90 mg
Type
catalyst
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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